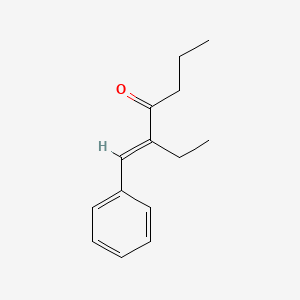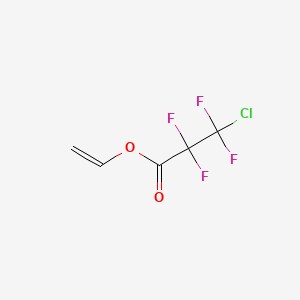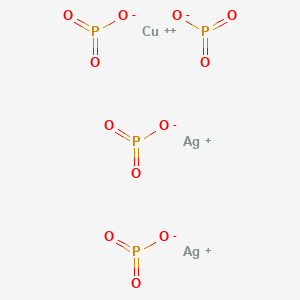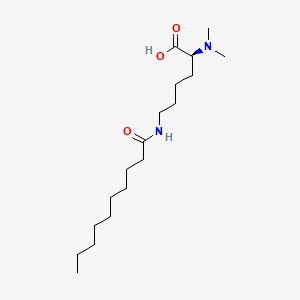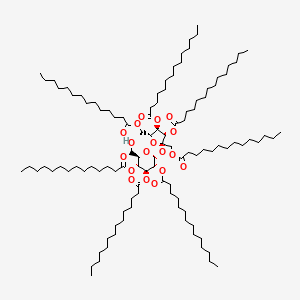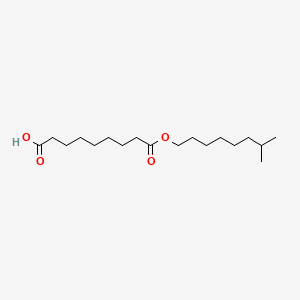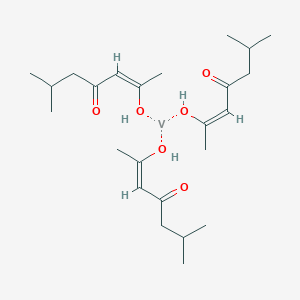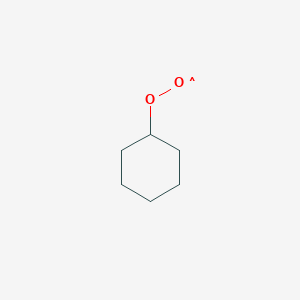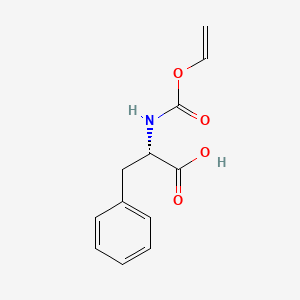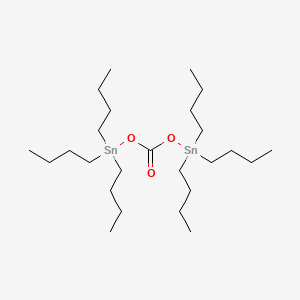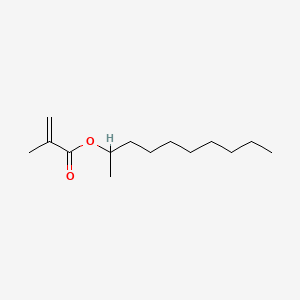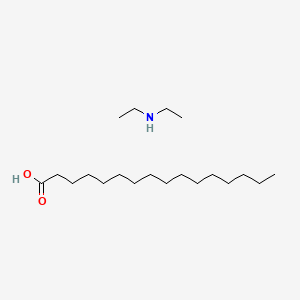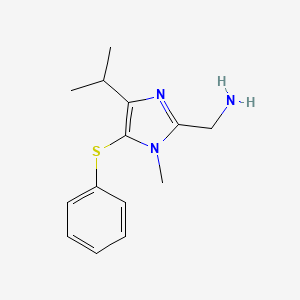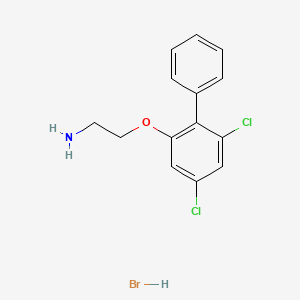
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide is a chemical compound with the molecular formula C14H14BrCl2NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Chemical Reactions Analysis
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, controlled temperatures, and specific catalysts to facilitate the reactions .
Scientific Research Applications
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide can be compared with other biphenyl derivatives, such as:
4,4’-Dichlorobiphenyl: Known for its use in the production of polychlorinated biphenyls (PCBs).
2,2’-Dichlorobiphenyl: Studied for its environmental impact and toxicity.
4,4’-Dihydroxybiphenyl: Used in the synthesis of liquid crystals and other advanced materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
17307-18-5 |
|---|---|
Molecular Formula |
C14H14BrCl2NO |
Molecular Weight |
363.1 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C14H13Cl2NO.BrH/c15-11-8-12(16)14(10-4-2-1-3-5-10)13(9-11)18-7-6-17;/h1-5,8-9H,6-7,17H2;1H |
InChI Key |
REVADPHJIBILDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)OCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


